molecular formula C24H24N2O5 B254025 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

Cat. No. B254025
M. Wt: 420.5 g/mol
InChI Key: DMJNLJBQHQRBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide, also known as DOB, is a synthetic psychedelic drug that belongs to the amphetamine family. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations. It was first synthesized by Alexander Shulgin in the 1960s and was later used in scientific research to study the mechanism of action of hallucinogens.

Mechanism of Action

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide acts as a partial agonist at the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of the drug. It also has a weak affinity for the dopamine receptor. The activation of the serotonin 2A receptor leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and physiological effects:
4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide produces a range of biochemical and physiological effects, including visual and auditory hallucinations, altered perception of time and space, increased heart rate and blood pressure, and changes in body temperature. It also produces changes in mood and emotion, including feelings of euphoria, anxiety, and paranoia.

Advantages and Limitations for Lab Experiments

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide has several advantages as a research tool, including its potency and selectivity for the serotonin 2A receptor. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide has several limitations, including its potential for abuse and the fact that it produces intense hallucinations, which can make it difficult to study its effects on the brain.

Future Directions

There are several potential future directions for research on 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide and related compounds. One area of interest is the development of new drugs that target the serotonin 2A receptor, which could have therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide on the brain, particularly its potential to cause long-term changes in the structure and function of the brain. Finally, there is a need for further research on the safety and efficacy of 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide and related compounds, particularly in the context of their potential use as therapeutic agents.

Synthesis Methods

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide is synthesized through a multi-step process involving the condensation of 2,5-dimethoxyaniline with 2-bromo-2-oxoethanol to form 2-(2,5-dimethoxyanilino)-2-oxoethanol. The resulting compound is then reacted with N-(2-methylphenyl)benzamide in the presence of a base to form 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide.

Scientific Research Applications

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of the drug. 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide has also been used to study the relationship between serotonin and dopamine in the brain and their role in the development of psychotic disorders.

properties

Product Name

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C24H24N2O5/c1-16-6-4-5-7-20(16)26-24(28)17-8-10-18(11-9-17)31-15-23(27)25-21-14-19(29-2)12-13-22(21)30-3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

DMJNLJBQHQRBKA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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